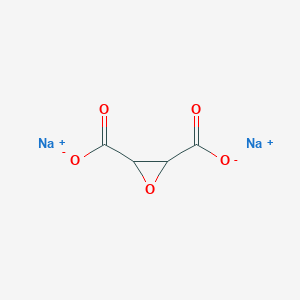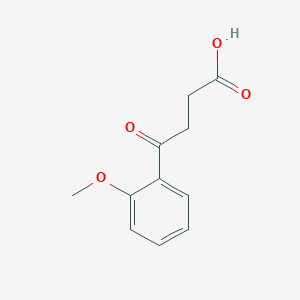
4-(2-Methoxyphenyl)-4-oxobutyric acid
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid often involves reactions of aromatic ketones with diethyl oxalate under basic conditions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate in the presence of a base produced compounds with a similar structure, characterized by intramolecular hydrogen bonding and a di-enol-dione tautomeric form (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a crystallographic inversion center with molecules lying across it. Intramolecular hydrogen bonding, similar to that observed in acetylacetone, confirms the presence of a di-enol-dione tautomeric form. This structure is further stabilized by additional O-H...O hydrogen bonds that link the molecules into chains (Nye, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
Compounds with a 4-oxobut-2-enoic acid moiety, similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid, are known to undergo various chemical reactions, including interactions with nitrogen-containing nucleophiles. These reactions can lead to the synthesis of novel amino acid derivatives and other heterocyclic compounds, which may exhibit antimicrobial activities (El-Sakka, Soliman, & Abdullah, 2014).
科学的研究の応用
Synthesis and Characterization
4-(2-Methoxyphenyl)-4-oxobutyric acid and its derivatives have been utilized in various synthetic and characterization studies. For instance, the compound has been involved in the synthesis of novel polystyrene-supported catalysts, demonstrating its utility in facilitating environmentally friendly chemical reactions. Such catalysts have been tested in Michael additions, proving their efficiency in the synthesis of Warfarin and its analogues, with products obtained in high to quantitative conversion yields, showcasing the compound's role in enhancing chemical synthesis processes (Alonzi et al., 2014).
Additionally, 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives have been explored for their potential in the development of new heterocyclic compounds with expected antibacterial activities. This exploration has led to the preparation of novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting the compound's versatility and significance in creating bioactive molecules (El-Hashash et al., 2015).
Molecular Structure Studies
The compound has also been a subject of molecular structure investigations. For example, studies involving X-ray powder diffraction data have provided detailed insights into the molecular structure of related compounds, facilitating the understanding of their chemical behavior and properties (Wang et al., 2017). Such studies are crucial for the design and development of new chemical entities with desired characteristics.
Interaction with Biological Molecules
Research on the interactions between 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives and biological molecules has been conducted. For instance, studies on the synthesis and characterization of certain derivatives have included investigations into their interactions with DNA. This research has the potential to contribute to the development of novel therapeutic agents by elucidating the mechanisms through which these compounds interact with genetic material (Sirajuddin et al., 2015).
Safety And Hazards
将来の方向性
The future directions for research on “4-(2-Methoxyphenyl)-4-oxobutyric acid” would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .
特性
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALGUDKXXOXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601711 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-4-oxobutyric acid | |
CAS RN |
103987-16-2 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



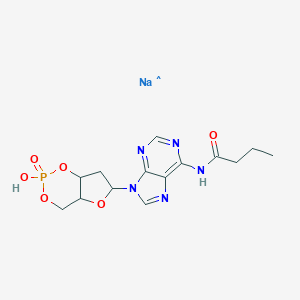
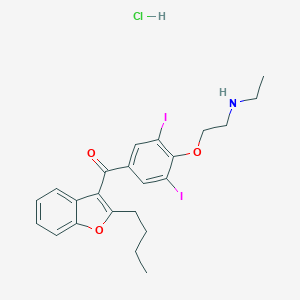
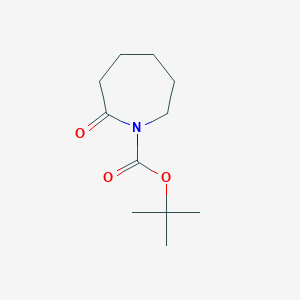
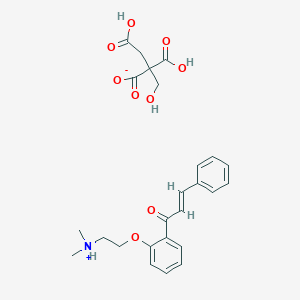
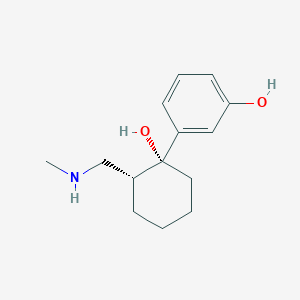
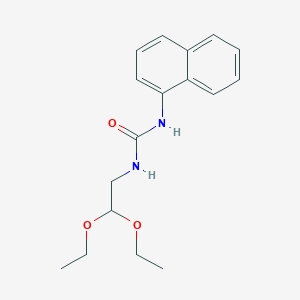
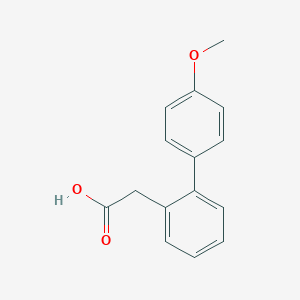
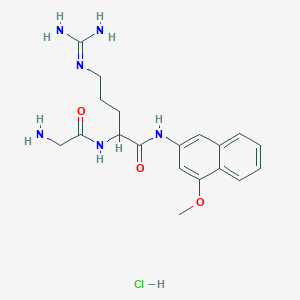
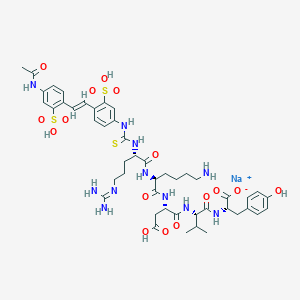
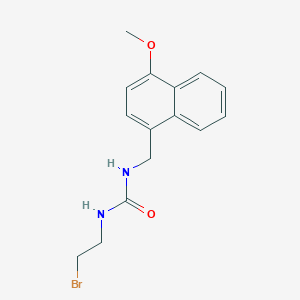
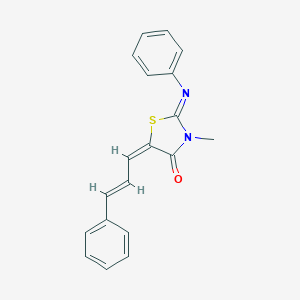
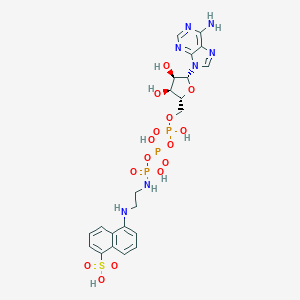
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
